1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1207009-77-5
VCID: VC4205194
InChI: InChI=1S/C21H21ClN2S/c1-15-9-11-16(12-10-15)20-14-23-21(25-19-7-2-3-8-19)24(20)18-6-4-5-17(22)13-18/h4-6,9-14,19H,2-3,7-8H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC4CCCC4
Molecular Formula: C21H21ClN2S
Molecular Weight: 368.92

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole

CAS No.: 1207009-77-5

Cat. No.: VC4205194

Molecular Formula: C21H21ClN2S

Molecular Weight: 368.92

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole - 1207009-77-5

Specification

CAS No. 1207009-77-5
Molecular Formula C21H21ClN2S
Molecular Weight 368.92
IUPAC Name 1-(3-chlorophenyl)-2-cyclopentylsulfanyl-5-(4-methylphenyl)imidazole
Standard InChI InChI=1S/C21H21ClN2S/c1-15-9-11-16(12-10-15)20-14-23-21(25-19-7-2-3-8-19)24(20)18-6-4-5-17(22)13-18/h4-6,9-14,19H,2-3,7-8H2,1H3
Standard InChI Key AXYZDCJKOMTMBU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC4CCCC4

Introduction

1-(3-Chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the class of imidazole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical applications. The compound features a unique structure with a chlorophenyl group, a cyclopentylthio group, and a p-tolyl group attached to an imidazole ring.

Synthesis

The synthesis of 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole typically involves several multi-step organic reactions. A common synthetic route includes the use of protecting groups to prevent unwanted side reactions and requires careful control of reaction conditions such as temperature, pressure, and the choice of solvents and catalysts to optimize yield and purity.

Biological Activity and Potential Applications

Imidazole derivatives, including 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole, are recognized for their potential therapeutic applications due to their ability to interact with biological targets. The compound may bind to enzymes or receptors, modulating their activity, which could lead to anticancer effects by inhibiting enzymes involved in cell proliferation. Ongoing research is necessary to fully understand its biological activities and potential therapeutic uses.

Chemical Reactions

1-(3-Chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, depending on the desired outcomes. These reactions often require optimization of factors such as temperature and concentration.

Spectroscopic Analysis

Spectroscopic techniques like NMR and infrared spectroscopy are crucial for understanding the compound's structure and properties. These methods provide detailed information about the molecular structure and can help in identifying the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator